Alamandina

Descripción general

Descripción

Alamandina es un péptido que forma parte del sistema renina-angiotensina, el cual juega un papel crucial en la regulación de la presión arterial y el equilibrio de fluidos en el cuerpo. Es un producto de la hidrólisis catalítica de la angiotensina A por la enzima convertidora de angiotensina 2 o por la descarboxilación del residuo de ácido aspártico de la angiotensina-(1-7) . Se ha demostrado que la this compound tiene efectos protectores cardiovasculares, incluida la vasodilatación y las propiedades antihipertensivas .

Aplicaciones Científicas De Investigación

La alamandina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Se investiga su papel en el sistema renina-angiotensina y sus efectos sobre la salud cardiovascular.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos basados en péptidos.

Mecanismo De Acción

La alamandina ejerce sus efectos al unirse al receptor acoplado a proteína G tipo D relacionado con Mas (MrgD). Esta interacción conduce a la activación de vías de señalización intracelulares que promueven la vasodilatación y reducen la presión arterial. El péptido también tiene efectos antiinflamatorios y antifibróticos, que contribuyen a sus propiedades cardioprotectoras .

Análisis Bioquímico

Biochemical Properties

Alamandine plays a crucial role in various biochemical reactions, primarily within the renin-angiotensin system. It interacts with several enzymes, proteins, and other biomolecules. Notably, alamandine binds to the Mas-related G protein-coupled receptor type D (MrgD), which mediates many of its biological effects. This interaction leads to the activation of signaling pathways that promote vasodilation and anti-inflammatory responses . Additionally, alamandine has been shown to stimulate nitric oxide production, which further contributes to its vasodilatory effects .

Cellular Effects

Alamandine exerts significant effects on various cell types and cellular processes. In cardiomyocytes, alamandine has been observed to enhance contractility and prevent hypertrophy through the activation of the MrgD receptor . It also influences cell signaling pathways, such as the AMP-activated protein kinase/endothelial nitric oxide synthase axis, promoting osteogenic differentiation in osteoblasts . Furthermore, alamandine has been shown to alleviate cardiac fibrosis and improve cardiac function in myocardial infarction models by inhibiting oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of alamandine involves its binding to the MrgD receptor, leading to the activation of downstream signaling pathways. This interaction results in the production of nitric oxide and the activation of cyclic AMP, which mediate its vasodilatory and anti-inflammatory effects . Alamandine also modulates gene expression by influencing transcription factors such as FoxO1, which plays a role in cellular metabolism and stress responses . Additionally, alamandine has been shown to inhibit the activation of transforming growth factor-beta, thereby preventing fibrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alamandine have been observed to change over time. Alamandine exhibits a long-lasting anti-hypertensive effect, with significant reductions in blood pressure and cardiac output observed for up to six hours after administration . The stability of alamandine in plasma has been demonstrated, with its concentration remaining relatively constant over time . Long-term studies have shown that alamandine can prevent cardiac remodeling and fibrosis in animal models of hypertension and myocardial infarction .

Dosage Effects in Animal Models

The effects of alamandine vary with different dosages in animal models. Low doses of alamandine have been shown to enhance cardiomyocyte contractility and prevent hypertrophy in hypertensive rats . Higher doses may lead to adverse effects, such as hypotension and bradycardia . In models of doxorubicin-induced nephrotoxicity, alamandine demonstrated protective effects at moderate doses, reducing oxidative stress and inflammation .

Metabolic Pathways

Alamandine is involved in several metabolic pathways, particularly within the renin-angiotensin system. It is generated from angiotensin A via angiotensin-converting enzyme 2 or directly from angiotensin-(1–7) through decarboxylation . Alamandine interacts with enzymes such as nitric oxide synthase, promoting the production of nitric oxide and enhancing vasodilation . It also influences metabolic flux by modulating the activity of AMP-activated protein kinase, which plays a role in cellular energy homeostasis .

Transport and Distribution

Alamandine is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It binds to the MrgD receptor, which facilitates its uptake and distribution within target cells . Alamandine has been shown to accumulate in cardiovascular tissues, where it exerts its protective effects . Additionally, alamandine can cross the blood-brain barrier, suggesting its potential role in central nervous system regulation .

Subcellular Localization

The subcellular localization of alamandine is primarily within the cytoplasm and cell membrane, where it interacts with its receptor, MrgD . Alamandine has been shown to influence mitochondrial function by regulating mitophagy and glycolysis . It also affects the localization of key metabolic enzymes, such as hexokinase 2 and 6-phosphofructo-2-kinase, by modulating their autophagic degradation . These interactions contribute to the overall cellular effects of alamandine, including its anti-fibrotic and cardioprotective properties.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La alamandina se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. El proceso implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los aminoácidos están protegidos por grupos específicos para evitar reacciones no deseadas. Después de que la cadena peptídica está completamente ensamblada, se escinde de la resina y se purifica .

Métodos de producción industrial

La producción industrial de this compound implica SPPS a gran escala, lo que permite la síntesis eficiente y de alto rendimiento del péptido. El proceso está optimizado para garantizar la pureza y la consistencia del producto final. Las técnicas analíticas como la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas se utilizan para confirmar la identidad y la pureza del péptido sintetizado .

Análisis De Reacciones Químicas

Tipos de reacciones

La alamandina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de puentes disulfuro entre los residuos de cisteína.

Reducción: Las reacciones de reducción pueden romper los puentes disulfuro, convirtiendo la this compound oxidada a su forma reducida.

Reactivos y condiciones comunes

Oxidación: Se puede utilizar peróxido de hidrógeno u otros agentes oxidantes en condiciones controladas.

Reducción: Los agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) se utilizan comúnmente.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios análogos de this compound con secuencias de aminoácidos modificadas, que pueden tener diferentes actividades biológicas y propiedades .

Comparación Con Compuestos Similares

Compuestos similares

Angiotensina-(1-7): Otro péptido en el sistema renina-angiotensina con efectos vasodilatadores y cardioprotectores similares.

Angiotensina II: Un péptido que tiene efectos opuestos a la alamandina, promoviendo la vasoconstricción y aumentando la presión arterial.

Angiotensina A: Un precursor de la this compound, formado por la descarboxilación de la angiotensina II.

Unicidad

La this compound es única en su capacidad de unirse específicamente al receptor MrgD, lo que la distingue de otros péptidos en el sistema renina-angiotensina. Esta interacción específica permite que la this compound ejerza sus efectos protectores sobre el sistema cardiovascular sin los efectos adversos asociados con otros péptidos como la angiotensina II .

Propiedades

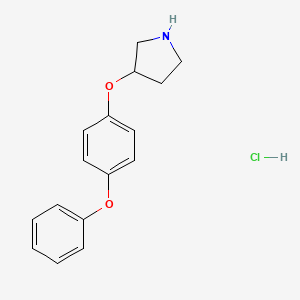

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62N12O9/c1-6-22(4)32(37(58)49-29(18-25-19-44-20-46-25)38(59)52-16-8-10-30(52)39(60)61)51-35(56)28(17-24-11-13-26(53)14-12-24)48-36(57)31(21(2)3)50-34(55)27(47-33(54)23(5)41)9-7-15-45-40(42)43/h11-14,19-23,27-32,53H,6-10,15-18,41H2,1-5H3,(H,44,46)(H,47,54)(H,48,57)(H,49,58)(H,50,55)(H,51,56)(H,60,61)(H4,42,43,45)/t22-,23-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMYBFKDLPBYSO-GIGALADGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62N12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of alamandine?

A1: Alamandine exerts its biological effects by binding to the Mas-related G-protein-coupled receptor, member D (MrgD). []

Q2: How does alamandine binding to MrgD affect nitric oxide (NO) production?

A2: In cardiomyocytes from C57BL/6 mice, alamandine treatment increased NO production, which was blocked by the MrgD antagonist D-Pro7-Angiotensin-(1-7). [] This suggests that alamandine binding to MrgD activates downstream signaling pathways, ultimately leading to increased NO production.

Q3: What is the role of AMP-activated protein kinase (AMPK) in alamandine signaling?

A3: Alamandine-induced NO production was associated with increased AMPK phosphorylation in cardiomyocytes. [] Inhibiting either NO synthase or AMPK prevented the anti-hypertrophic effects of alamandine, indicating that AMPK acts downstream of NO in this pathway. []

Q4: What are the downstream effects of alamandine in the heart?

A4: Alamandine, via MrgD, activates AMPK/NO signaling, leading to various cardioprotective effects, including: [, , , ]

- Counteracting angiotensin II (Ang II)-induced hypertrophy: Alamandine prevents the development of cardiac hypertrophy in response to Ang II. [, ]

- Improving cardiac contractility: In hypertensive rats, alamandine enhances cardiomyocyte contractility. []

- Protecting against reperfusion injury: Alamandine reduces infarct size, improves post-ischemic left ventricular function, and decreases apoptotic protein expression following ischemia/reperfusion injury. []

Q5: Does alamandine affect other organs or systems?

A5: Yes, studies indicate that alamandine exerts protective effects beyond the cardiovascular system. For instance, it attenuates hepatic fibrosis by modulating autophagy through NOX4-dependent reactive oxygen species (ROS). [] Alamandine also demonstrates neuroprotective effects in ischemic stroke models by reducing inflammation, oxidative stress, and neuronal apoptosis. []

Q6: What is the amino acid sequence of alamandine?

A6: Alamandine is a heptapeptide with the following amino acid sequence: Alanine-Arginine-Valine-Tyrosine-Isoleucine-Histidine-Proline. []

Q7: How does the structure of alamandine differ from Angiotensin-(1-7)?

A7: Alamandine differs from Angiotensin-(1-7) by a single amino acid. While Angiotensin-(1-7) has aspartic acid at its N-terminus, alamandine has alanine in that position. []

Q8: What is the molecular formula and weight of alamandine?

A8: While the provided research papers don't explicitly mention the molecular formula and weight of alamandine, these parameters can be easily determined based on its amino acid sequence using standard biochemical tools.

Q9: Is there any information available about the material compatibility and stability of alamandine under various conditions?

A9: The provided research primarily focuses on the biological effects of alamandine. Information regarding its compatibility with various materials or its stability under different storage conditions (e.g., temperature, pH) is not explicitly addressed. These aspects are crucial for developing stable formulations and ensuring the long-term efficacy of alamandine-based therapies.

Q10: Does alamandine possess any catalytic properties?

A10: Alamandine is a peptide hormone and doesn't exhibit inherent catalytic properties. Its biological activity stems from its interaction with the MrgD receptor, triggering downstream signaling cascades.

Q11: How does modifying the structure of alamandine affect its activity?

A11: While the provided research doesn't delve into detailed SAR studies, the difference in activity between alamandine and Angiotensin-(1-7) highlights the importance of the N-terminal amino acid. [] This suggests that even minor structural modifications can significantly impact alamandine's binding affinity for MrgD and its subsequent biological activity. Dedicated SAR studies are crucial for designing alamandine analogs with improved potency, selectivity, or pharmacokinetic properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B1532063.png)

![2-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1532071.png)

![(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1532073.png)

![Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1532077.png)

![N-[(1-fluorocyclopentyl)methyl]cyclohexanamine](/img/structure/B1532080.png)